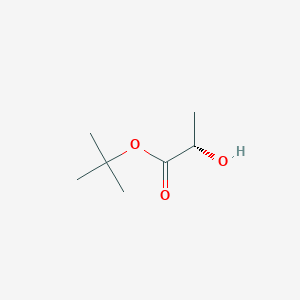

tert-Butyl (S)-(-)-lactate

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

tert-butyl (2S)-2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-5(8)6(9)10-7(2,3)4/h5,8H,1-4H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXXMVXXFAJGOQO-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301268997 | |

| Record name | 1,1-Dimethylethyl (2S)-2-hydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301268997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13650-70-9 | |

| Record name | 1,1-Dimethylethyl (2S)-2-hydroxypropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13650-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl (2S)-2-hydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301268997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | t-Butyl (S)-(-)-lactate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl (S)-(-)-lactate: Core Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (S)-(-)-lactate is a chiral ester of significant interest in the fields of organic synthesis and pharmaceutical development. Its unique structural features, combining a sterically demanding tert-butyl group with the inherent chirality of (S)-lactic acid, make it a valuable building block for the synthesis of complex, optically active molecules. This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its physical and spectral characteristics, reactivity, and established experimental protocols for its synthesis and application.

Core Chemical and Physical Properties

This compound is a colorless liquid at room temperature with a purity typically ranging from 95-98%.[1][2] While some sources indicate a melting point of 37-39 °C, this may be anomalous or refer to a different form of the substance, as it is generally handled as a liquid.[3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 13650-70-9 | [4] |

| Molecular Formula | C₇H₁₄O₃ | [4] |

| Molecular Weight | 146.18 g/mol | [4] |

| IUPAC Name | tert-butyl (2S)-2-hydroxypropanoate | [1] |

| Appearance | Colorless liquid | [1] |

| Purity | 95-98% | [1][5] |

| Optical Rotation, [α]²⁰/D | Approx. -7.3° (c=1.7 in CH₂Cl₂) (estimated) | [6] |

| Storage Temperature | 2-8°C | [7] |

Note on Optical Rotation: The specific rotation for the (R)-(+)-enantiomer, (+)-tert-Butyl D-lactate, is reported as +7.3±0.5° (c = 1.7% in methylene chloride).[6] Therefore, the optical rotation for the (S)-(-)-enantiomer is expected to be of a similar magnitude but with a negative sign.

Spectral Data

The following tables summarize the key spectral data for this compound, which are essential for its identification and characterization.

Table 2: 1H NMR Spectral Data (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.1 | q | 1H | CH-OH |

| ~2.9 | d | 1H | OH |

| ~1.4 | s | 9H | C(CH₃)₃ |

| ~1.3 | d | 3H | CH-CH₃ |

Table 3: 13C NMR Spectral Data (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~175 | C=O |

| ~81 | C (CH₃)₃ |

| ~68 | C H-OH |

| ~28 | C(C H₃)₃ |

| ~21 | CH-C H₃ |

Table 4: IR Spectral Data

| Wavenumber (cm⁻¹) | Functional Group |

| ~3450 (broad) | O-H stretch |

| ~2980 | C-H stretch (sp³) |

| ~1730 | C=O stretch (ester) |

| ~1150 | C-O stretch |

Table 5: Mass Spectrometry Data

| m/z | Interpretation |

| 146 | [M]⁺ (Molecular Ion) |

| 91 | [M - C₄H₉O]⁺ |

| 57 | [C₄H₉]⁺ |

Chemical Reactivity and Applications in Drug Development

The reactivity of this compound is centered around its hydroxyl and ester functionalities. The secondary alcohol can undergo oxidation to the corresponding pyruvate ester or be protected to allow for selective reactions at other sites. The tert-butyl ester is relatively stable to hydrolysis under mild basic conditions but can be cleaved under acidic conditions to liberate the carboxylic acid.

In drug development, this compound serves as a crucial chiral building block.[8] Its predefined stereochemistry is transferred to the target molecule, which is a critical aspect in the synthesis of enantiomerically pure pharmaceuticals. The tert-butyl group can provide steric hindrance, influencing the stereochemical outcome of subsequent reactions.

Experimental Protocols

Synthesis of this compound

General Protocol for Acid-Catalyzed Esterification:

-

Reaction Setup: To a solution of (S)-lactic acid in a suitable aprotic solvent (e.g., dichloromethane or diethyl ether), add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

-

Addition of tert-Butanol Source: Slowly add an excess of tert-butanol or bubble isobutylene gas through the solution at a controlled temperature (often at or below room temperature).

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution). Separate the organic layer, wash with brine, and dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.

Below is a logical workflow for this synthesis:

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[1]

Hazard Statements: H302, H315, H319, H335[1]

Precautionary Statements: P261, P301+P312, P302+P352, P305+P351+P338[1]

It is essential to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable chiral intermediate with well-defined chemical and physical properties. Its utility in asymmetric synthesis makes it a key component in the development of new pharmaceuticals. This guide provides the foundational technical information required for its safe handling, characterization, and application in a research and development setting. Further investigation into specific reaction conditions and applications will undoubtedly continue to expand its role in modern organic chemistry.

References

- 1. This compound | 13650-70-9 [sigmaaldrich.com]

- 2. CN103102269A - Preparation method of high purity butyl lactate - Google Patents [patents.google.com]

- 3. AB543143 | CAS 13650-70-9 – abcr Gute Chemie [abcr.com]

- 4. chemscene.com [chemscene.com]

- 5. Butyl lactate(138-22-7) 1H NMR spectrum [chemicalbook.com]

- 6. (+)-tert-Butyl D -lactate = 99.0 GC sum of enantiomers 68166-83-6 [sigmaaldrich.com]

- 7. biosynth.com [biosynth.com]

- 8. Chiral Building Blocks - Buchler GmbH [buchler-gmbh.com]

A Comprehensive Technical Guide to tert-Butyl (S)-(-)-lactate (CAS: 13650-70-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (S)-(-)-lactate, with the CAS number 13650-70-9, is a valuable chiral building block in modern organic synthesis. As a derivative of the naturally occurring (S)-lactic acid, it provides a readily available source of stereochemistry, which is crucial in the development of enantiomerically pure pharmaceuticals and other fine chemicals. The bulky tert-butyl ester group serves as a protecting group for the carboxylic acid functionality of lactic acid, allowing for selective reactions at the hydroxyl group. This guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and its application in the synthesis of chiral drug intermediates.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below. This data is essential for its proper handling, characterization, and use in synthetic applications.

| Property | Value |

| CAS Number | 13650-70-9 |

| Molecular Formula | C₇H₁₄O₃ |

| Molecular Weight | 146.18 g/mol |

| Appearance | Colorless liquid |

| Purity | ≥95% |

| Storage Temperature | 2-8°C |

| Boiling Point | 73°C |

| Density | 0.974-0.984 g/cm³ |

| Refractive Index (20°C) | 1.419-1.426 |

| Specific Optical Rotation | Value not definitively found in search results for the (S)-enantiomer. The corresponding (+)-tert-Butyl D-lactate has a reported [α]20/D of +7.3±0.5° (c = 1.7% in methylene chloride). The (S)-enantiomer is expected to have a similar magnitude with a negative sign. |

Note: Some physical properties are reported for isobutyl lactate, a related but different compound, and have been excluded to avoid confusion.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved by the esterification of (S)-lactic acid. A common method involves the reaction of (S)-lactic acid with isobutylene in the presence of an acid catalyst.

Materials:

-

(S)-Lactic acid

-

Isobutylene (liquefied)

-

Sulfuric acid (concentrated)

-

Dichloromethane (anhydrous)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Diatomaceous earth

Procedure:

-

A solution of (S)-lactic acid in anhydrous dichloromethane is prepared in a pressure-resistant vessel.

-

The vessel is cooled in a dry ice/acetone bath.

-

Concentrated sulfuric acid is added dropwise to the cooled solution while stirring.

-

Liquefied isobutylene is then carefully added to the reaction mixture.

-

The vessel is sealed and allowed to warm to room temperature, followed by stirring for 24-48 hours.

-

After the reaction is complete, the vessel is cooled again before carefully venting the excess isobutylene.

-

The reaction mixture is filtered through a pad of diatomaceous earth.

-

The filtrate is washed sequentially with cold water and saturated sodium bicarbonate solution until the aqueous layer is neutral.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound.

-

The crude product is then purified by vacuum distillation to afford the final product.

Note: This is a generalized protocol. Researchers should consult specific literature for precise quantities, reaction conditions, and safety precautions.

Application in Drug Development: A Chiral Building Block

This compound serves as a versatile chiral starting material in the synthesis of complex, enantiomerically pure molecules, which are often key intermediates in drug development. The hydroxyl group can be further functionalized or used to direct stereoselective reactions, while the tert-butyl ester can be readily removed under acidic conditions.

Logical Workflow for the Use of this compound in Chiral Synthesis

The following diagram illustrates a typical workflow for the utilization of this compound in the synthesis of a chiral pharmaceutical intermediate.

Caption: Synthetic pathway using this compound.

This workflow demonstrates the strategic use of the tert-butyl ester as a protecting group, enabling selective transformations at the hydroxyl position to build molecular complexity while preserving the initial stereochemistry. The final deprotection of the ester reveals the carboxylic acid functionality, yielding a valuable chiral intermediate for further elaboration in drug synthesis. The specific reagents and conditions for each step would be tailored to the target molecule.

Conclusion

This compound is a cornerstone chiral building block for the synthesis of enantiopure compounds in the pharmaceutical and fine chemical industries. Its utility stems from the combination of a readily available chiral center and a robust protecting group. The protocols and workflow presented in this guide are intended to provide a foundational understanding for researchers and scientists engaged in the field of asymmetric synthesis and drug development. Careful consideration of reaction conditions and purification techniques is paramount to achieving high yields and enantiopurities in synthetic sequences utilizing this versatile reagent.

In-Depth Technical Guide to the Synthesis of Optically Active tert-Butyl (S)-(-)-lactate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the synthesis of tert-Butyl (S)-(-)-lactate, a valuable chiral building block in the pharmaceutical and fine chemical industries. This document details established experimental protocols, presents quantitative data for comparative analysis, and illustrates the underlying reaction mechanisms.

Introduction

This compound is a chiral ester widely utilized as a versatile intermediate in the asymmetric synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The sterically demanding tert-butyl group can impart specific stereoselectivity in subsequent reactions, making it a crucial component in the synthesis of enantiomerically pure compounds. This guide focuses on the practical synthesis of the (S)-enantiomer, highlighting methods that ensure high optical purity.

Synthesis Methodologies

The synthesis of this compound primarily involves the esterification of (S)-lactic acid with a tert-butyl source. The main challenges in this synthesis are the sterically hindered nature of the tertiary alcohol and the need to maintain the stereochemical integrity of the chiral center. Two primary methods have proven effective: the Steglich esterification and the acid-catalyzed addition of isobutylene.

Steglich Esterification of (S)-Lactic Acid

The Steglich esterification is a mild and efficient method for the formation of esters from carboxylic acids and alcohols, particularly for sterically hindered alcohols like tert-butanol.[1] This method utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a nucleophilic catalyst, such as 4-(dimethylamino)pyridine (DMAP).[1]

Experimental Protocol:

A detailed experimental protocol for the Steglich esterification of an acetylated L-lactic acid has been reported, which can be adapted for the direct esterification of (S)-lactic acid.[2]

-

Reaction Setup: To a solution of (S)-lactic acid (1.0 eq) and tert-butanol (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, is added 4-(dimethylamino)pyridine (DMAP) (0.1 eq).

-

Addition of Coupling Agent: N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq), dissolved in a minimal amount of anhydrous DCM, is added dropwise to the cooled solution over 30 minutes.

-

Reaction: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature, stirring for an additional 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the precipitated dicyclohexylurea (DCU) byproduct is removed by filtration. The filtrate is then washed sequentially with 0.5 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure this compound.

Reaction Workflow:

Caption: Workflow for the synthesis of this compound via Steglich Esterification.

Acid-Catalyzed Reaction with Isobutylene

An alternative and industrially scalable method involves the direct acid-catalyzed addition of isobutylene to (S)-lactic acid. This reaction proceeds via the formation of a stable tert-butyl carbocation, which is then attacked by the carboxylic acid.

Experimental Protocol:

-

Reaction Setup: (S)-Lactic acid (1.0 eq) is dissolved in a suitable organic solvent such as dioxane or tert-butyl acetate. A catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (0.05 eq), is added.

-

Addition of Isobutylene: The reaction mixture is cooled in a pressure vessel to -10 °C. Liquefied isobutylene (2.0-3.0 eq) is then carefully added.

-

Reaction: The vessel is sealed and the mixture is stirred at room temperature for 24-48 hours.

-

Work-up: After the reaction is complete, the vessel is carefully vented to release excess isobutylene. The reaction mixture is diluted with diethyl ether and washed with saturated sodium bicarbonate solution and brine to neutralize the acid catalyst.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated. The resulting crude product is purified by vacuum distillation to yield pure this compound.

Data Presentation

The following table summarizes typical quantitative data obtained from the synthesis of this compound using the described methods. Please note that yields and enantiomeric excess can vary based on the precise reaction conditions and purity of starting materials.

| Synthesis Method | Reagents | Catalyst | Solvent | Typical Yield (%) | Enantiomeric Excess (e.e. %) | Reference |

| Steglich Esterification | (S)-Lactic Acid, tert-Butanol, DCC | DMAP | Dichloromethane | 84 | >98 | [2] |

| Acid-Catalyzed Addition | (S)-Lactic Acid, Isobutylene | H₂SO₄ or p-TsOH | Dioxane | 70-85 | >99 | General Method |

Reaction Mechanisms

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.

Steglich Esterification Mechanism:

The Steglich esterification proceeds through the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. The nucleophilic catalyst, DMAP, then reacts with this intermediate to form an even more reactive acylpyridinium species. This species is readily attacked by the alcohol (tert-butanol) to form the desired ester and regenerates the DMAP catalyst. The byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and precipitates out of the reaction mixture, driving the equilibrium towards the products.[1]

Caption: Mechanism of the Steglich Esterification.

Acid-Catalyzed Isobutylene Addition Mechanism:

In this mechanism, the strong acid protonates isobutylene to form a stable tertiary carbocation. The carboxylic acid oxygen of (S)-lactic acid then acts as a nucleophile, attacking the carbocation. A final deprotonation step yields the tert-butyl ester and regenerates the acid catalyst.

Caption: Mechanism of Acid-Catalyzed Isobutylene Addition.

Analysis of Optical Purity

The determination of the enantiomeric excess (e.e.) is critical to ensure the quality of the optically active product. Chiral gas chromatography (GC) is a highly effective method for this analysis.

Experimental Protocol for Chiral GC Analysis:

-

Sample Preparation: A dilute solution of the synthesized this compound is prepared in a suitable solvent (e.g., hexane or dichloromethane).

-

Instrumentation: A gas chromatograph equipped with a chiral capillary column (e.g., a cyclodextrin-based stationary phase) and a flame ionization detector (FID) is used.[3]

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 250 °C

-

Oven Program: An initial temperature of 80 °C held for 2 minutes, followed by a ramp of 5 °C/min to 150 °C.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Analysis: The retention times of the (S)- and (R)-enantiomers will differ on the chiral column. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Conclusion

The synthesis of optically active this compound can be achieved with high yield and excellent enantiomeric purity through methods such as the Steglich esterification and acid-catalyzed addition of isobutylene. The choice of method may depend on factors such as scale, available reagents, and equipment. Careful execution of the experimental protocols and rigorous analysis of the product's optical purity are paramount to obtaining a high-quality chiral building block for applications in research and drug development.

References

"tert-Butyl (S)-(-)-lactate molecular weight and formula"

An In-depth Technical Guide to tert-Butyl (S)-(-)-lactate: Molecular Weight and Formula

For researchers, scientists, and professionals in drug development, precise and readily available data on chemical compounds is paramount. This document provides core molecular information for this compound.

Chemical Identity

This compound is a chiral ester of lactic acid.[1] It serves as a versatile intermediate in the synthesis of optically active compounds.[1]

Molecular Data

The fundamental molecular properties of this compound are summarized in the table below. These values are calculated based on the atomic weights of the constituent elements and the compound's empirical formula.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O₃ | [2][3] |

| Molecular Weight | 146.18 g/mol | [2][3][4][5][6] |

Structural Information

The structural representation of this compound provides a clear visualization of its atomic arrangement and functional groups.

References

An In-depth Technical Guide on the Solubility of tert-Butyl (S)-(-)-lactate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of tert-Butyl (S)-(-)-lactate in various organic solvents. Due to the limited availability of specific quantitative data for this particular stereoisomer, this guide also includes qualitative solubility information and quantitative data for the broader "butyl lactate" category to provide valuable insights for researchers. Furthermore, detailed experimental protocols for determining solubility are presented, alongside a visual representation of a general experimental workflow.

Introduction to this compound

This compound is a chiral organic compound that serves as a valuable building block in the synthesis of various pharmaceutical and fine chemical products. Its stereochemistry and functional groups make it an important intermediate in asymmetric synthesis. Understanding its solubility in different organic solvents is crucial for its application in reaction chemistry, purification processes such as crystallization, and formulation development.

Solubility Data

The solubility of a compound is a fundamental physical property that dictates its utility in various chemical processes. The following sections summarize the available qualitative and quantitative solubility data for this compound and related butyl lactate compounds.

Qualitative Solubility of this compound

Specific qualitative solubility data for this compound is limited in publicly available literature. However, for the enantiomer, (+)-tert-Butyl D-lactate, the following qualitative solubility information has been reported:

This suggests that this compound likely exhibits similar limited solubility in these polar protic and chlorinated solvents.

Quantitative Solubility of Butyl Lactate

| Solvent | Temperature (°C) | Solubility (g/L) |

| Methanol | 25 | 4926.74 |

| Ethanol | 25 | 2529.65 |

| Isopropanol | 25 | 1602.3 |

This data indicates that butyl lactate is highly soluble in common alcohols. It is also described as being miscible with many lacquer solvents, diluents, and oils, and very soluble in ethyl ether and ethanol.[2][3]

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for this compound in specific solvent systems, the following experimental protocols outline common methods for determining the solubility of a solid compound in an organic solvent.

Method 1: Gravimetric Method

This method involves preparing a saturated solution, separating the undissolved solid, and determining the concentration of the dissolved solid by evaporating the solvent.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Vials or test tubes with caps

-

Constant temperature bath (e.g., shaker bath or magnetic stirrer with temperature control)

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporation dishes or vials

-

Analytical balance

-

Oven or vacuum oven

Procedure:

-

Add an excess amount of this compound to a known volume or mass of the organic solvent in a vial. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature bath and agitate the mixture for a sufficient period to reach equilibrium (typically 24-72 hours).

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and pass it through a syringe filter to remove any undissolved solid particles.

-

Transfer the filtered, saturated solution to a pre-weighed evaporation dish.

-

Record the exact mass or volume of the transferred solution.

-

Evaporate the solvent from the solution in the evaporation dish using a gentle stream of nitrogen, a rotary evaporator, or by placing it in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of the solute.

-

Once the solvent is completely removed, weigh the evaporation dish containing the dried solute.

-

Calculate the solubility as the mass of the dissolved solute per volume (e.g., g/L) or mass of solvent (e.g., g/100g ).

Method 2: Isothermal Titration Method

This is a simpler, often qualitative or semi-quantitative, method useful for initial screening.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Test tubes or small vials

-

Burette or calibrated pipette

-

Vortex mixer or magnetic stirrer

Procedure:

-

Weigh a precise amount of this compound into a test tube.

-

Using a burette, add small, measured volumes of the organic solvent to the test tube.

-

After each addition, vigorously agitate the mixture (e.g., using a vortex mixer) until the solid is completely dissolved.

-

Continue adding the solvent incrementally until all the solid has dissolved.

-

Record the total volume of solvent required to dissolve the initial mass of the solute.

-

Calculate the solubility based on the mass of the solute and the volume of the solvent used.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the gravimetric determination of solubility.

Factors Influencing Solubility

The solubility of this compound in organic solvents is influenced by several factors inherent to both the solute and the solvent:

-

Polarity: The principle of "like dissolves like" is a key determinant. This compound possesses both polar (hydroxyl and ester groups) and non-polar (tert-butyl and methyl groups) regions. Its solubility will be highest in solvents with a similar balance of polarity.

-

Hydrogen Bonding: The hydroxyl group in this compound can act as a hydrogen bond donor, while the carbonyl oxygen of the ester group can act as a hydrogen bond acceptor. Solvents capable of hydrogen bonding (e.g., alcohols) are likely to be effective at solvating this molecule.

-

Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature. This relationship is important for processes like recrystallization.

-

Molecular Size and Shape: The bulky tert-butyl group can create steric hindrance, potentially affecting how efficiently solvent molecules can pack around the solute molecule.

Conclusion

While specific quantitative solubility data for this compound remains scarce in the public domain, this guide provides a foundational understanding based on available qualitative data and information for the broader class of butyl lactates. The detailed experimental protocols and the visualized workflow offer researchers and drug development professionals the necessary tools to determine precise solubility values for their specific applications. A thorough understanding and experimental determination of solubility are critical for the successful application of this important chiral building block in synthesis, purification, and formulation.

References

Technical Guide to the Chiral Purity of tert-Butyl (S)-(-)-lactate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (S)-(-)-lactate is a valuable chiral building block in the synthesis of optically active pharmaceuticals and fine chemicals. Its stereochemical integrity is paramount, as the presence of its enantiomeric counterpart, tert-Butyl (R)-(+)-lactate, can lead to significant differences in biological activity, efficacy, and safety of the final product. This technical guide provides an in-depth overview of the methods used to determine and ensure the chiral purity of this compound, focusing on chromatographic techniques.

The chiral center at the C2 position of the lactate moiety makes this compound optically active. The control and accurate measurement of its enantiomeric excess (ee) are critical quality attributes in drug development and manufacturing processes.

Understanding Chiral Purity and Enantiomeric Excess

Chiral purity is a measure of the predominance of one enantiomer in a mixture. It is most commonly expressed as enantiomeric excess (% ee), which is defined as:

% ee = |(% Major Enantiomer - % Minor Enantiomer)| / |(% Major Enantiomer + % Minor Enantiomer)| x 100

For this compound, a high % ee value indicates a low level of the undesirable (R)-(+)-enantiomer.

Analytical Methodologies for Chiral Purity Determination

The primary methods for determining the chiral purity of lactate esters are high-performance liquid chromatography (HPLC) and gas chromatography (GC), utilizing chiral stationary phases (CSPs).

Chiral Gas Chromatography (GC)

Chiral GC is a robust and widely used method for the analysis of volatile chiral compounds like tert-butyl lactate. The separation is achieved on a capillary column coated with a chiral stationary phase, typically a cyclodextrin derivative.

Key Principles:

-

Stationary Phase: Derivatized cyclodextrins (e.g., β- or γ-cyclodextrins) are common CSPs. The toroidal shape of the cyclodextrin molecule allows for the formation of transient diastereomeric inclusion complexes with the enantiomers of the analyte.

-

Separation Mechanism: Differences in the stability and steric fit of these complexes for the (S) and (R) enantiomers lead to different retention times, allowing for their separation and quantification.

-

Detection: A Flame Ionization Detector (FID) is typically used due to its high sensitivity for organic compounds.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile technique that can be adapted for a wide range of chiral compounds. For lactate esters, polysaccharide-based CSPs are particularly effective.

Key Principles:

-

Stationary Phase: Chiral stationary phases based on cellulose or amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) coated or immobilized on a silica support are highly effective.[1]

-

Separation Mechanism: Separation occurs due to a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance between the analyte enantiomers and the chiral polymer.

-

Mobile Phase: Normal-phase chromatography, using eluents like hexane and isopropanol, is common for these types of separations.

Quantitative Data on Chiral Purity

The chiral purity of commercially available tert-butyl lactate can vary. While specific batch-to-batch values are found on a Certificate of Analysis (CoA), typical purity specifications are high. The data below is compiled from commercial product listings.

| Product Name | Supplier | Stated Purity Specification | Analytical Method | Reference |

| (-)-Butyl L-lactate | Sigma-Aldrich | ≥97.0% (sum of enantiomers) | GC | |

| (+)-tert-Butyl D-lactate | Sigma-Aldrich | ≥99.0% (sum of enantiomers) | GC | |

| (+)-tert-Butyl D-lactate | Sigma-Aldrich | enantiomeric ratio: ≥99.5:0.5 | GC |

Note: The high enantiomeric ratio available for the (D)-enantiomer suggests that a chiral purity of ≥99% ee is achievable for the (S)-enantiomer as well.

Experimental Protocols

Representative Protocol: Chiral Gas Chromatography (GC-FID)

This protocol is adapted from general methods for chiral analysis on cyclodextrin-based columns and supplier-indicated methodology.

Objective: To separate and quantify the enantiomers of tert-butyl lactate to determine the enantiomeric excess of the (S)-enantiomer.

-

Chromatographic System:

-

Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Column: Chiral capillary column, such as one based on a derivatized β-cyclodextrin (e.g., Astec CHIRALDEX B-DM or similar).

-

Carrier Gas: Helium or Hydrogen, at an appropriate linear velocity.

-

-

GC Conditions:

-

Injector Temperature: 230 °C

-

Detector Temperature: 250 °C

-

Oven Program: Start at 80 °C, hold for 1 minute, then ramp at 2 °C/min to 150 °C.

-

Injection Mode: Split (e.g., 50:1 ratio).

-

-

Sample Preparation:

-

Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent like dichloromethane or methyl tert-butyl ether (MTBE).

-

Prepare a racemic standard of tert-butyl lactate to confirm peak identification and resolution.

-

Inject 1 µL of the sample solution.

-

-

Data Analysis:

-

Identify the peaks corresponding to the (S) and (R) enantiomers based on the injection of the single enantiomer and the racemic mixture.

-

Integrate the peak areas for both enantiomers.

-

Calculate the enantiomeric excess (% ee) using the formula provided in Section 2.0.

-

Representative Protocol: Chiral High-Performance Liquid Chromatography (HPLC-UV)

This protocol is adapted from methods developed for other lactate esters on polysaccharide-based columns.[1]

Objective: To separate and quantify the enantiomers of tert-butyl lactate using normal-phase chiral HPLC.

-

Chromatographic System:

-

Instrument: HPLC system with a UV detector.

-

Column: Chiral HPLC column, such as CHIRALPAK® AD-H or CHIRALCEL® OD-H (amylose or cellulose tris(3,5-dimethylphenylcarbamate) on 5 µm silica gel, 250 x 4.6 mm).

-

-

HPLC Conditions:

-

Mobile Phase: n-Hexane / 2-Propanol (e.g., 95:5 v/v). The ratio may require optimization.

-

Flow Rate: 0.7 mL/min.

-

Column Temperature: 25 °C.

-

Detection Wavelength: 210 nm (as lactate esters have a weak chromophore).

-

-

Sample Preparation:

-

Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

Inject 10 µL.

-

-

Data Analysis:

-

As with the GC method, use a racemic standard to confirm peak identity and resolution.

-

Integrate the peak areas for the (S) and (R) enantiomers.

-

Calculate the enantiomeric excess (% ee).

-

Potential for Racemization

The chiral integrity of this compound can be compromised under certain conditions, leading to a decrease in enantiomeric purity. The primary mechanism for racemization of lactate esters is through keto-enol tautomerization of the corresponding lactic acid. Factors that can promote racemization include:

-

High Temperatures: Elevated temperatures can provide the energy needed to overcome the barrier to racemization.

-

Strongly Acidic or Basic Conditions: Both acid and base catalysis can facilitate the deprotonation and reprotonation at the chiral center, leading to a loss of stereochemical information.[2] It is crucial to avoid harsh pH conditions during synthesis, workup, and storage.

Visualized Workflows and Relationships

General Workflow for Chiral Purity Analysis

The following diagram illustrates the typical workflow for determining the chiral purity of a substance like this compound via chromatography.

Caption: Workflow for Chiral Purity Determination by Chromatography.

Logical Relationship for Method Selection

The choice between Chiral GC and Chiral HPLC often depends on the properties of the analyte and the available instrumentation. This diagram shows the logical considerations.

Caption: Decision logic for selecting a chiral analysis method.

References

The Versatile Chiral Building Block: A Technical Guide to tert-Butyl (S)-(-)-lactate

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly in the development of pharmaceuticals and other complex chiral molecules, the use of readily available, enantiomerically pure starting materials is a cornerstone of efficient and effective strategies. Among these, tert-Butyl (S)-(-)-lactate has emerged as a valuable and versatile chiral building block. Derived from the natural chiral pool, this compound offers a unique combination of steric bulk and functional handles that can be strategically manipulated to introduce chirality and build molecular complexity with a high degree of stereocontrol. This technical guide provides an in-depth exploration of the properties, synthesis, and diverse applications of this compound, complete with experimental protocols and quantitative data to empower researchers in their synthetic endeavors.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical characteristics of a building block is paramount for its successful application. This compound is a colorless liquid with a molecular formula of C₇H₁₄O₃ and a molecular weight of 146.18 g/mol .[1][2] Its key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 13650-70-9 | [1][2] |

| Molecular Formula | C₇H₁₄O₃ | [1][2] |

| Molecular Weight | 146.18 g/mol | [1][2] |

| Appearance | Colorless liquid | |

| Purity | ≥95% | [1] |

| Storage Temperature | 4°C | [1] |

| Topological Polar Surface Area (TPSA) | 46.53 Ų | [1] |

| logP | 0.7089 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Rotatable Bonds | 1 | [1] |

Spectroscopic data is crucial for the identification and characterization of this compound and its derivatives throughout a synthetic sequence. While a comprehensive collection of spectra is beyond the scope of this guide, typical spectral features are well-documented in chemical literature and databases.

Synthesis of this compound

The most common method for the preparation of this compound involves the esterification of (S)-lactic acid with isobutylene or tert-butanol under acidic conditions. The tert-butyl group is introduced to protect the carboxylic acid functionality, rendering the hydroxyl group available for subsequent transformations.

General Workflow for the Synthesis of this compound:

Caption: General workflow for the synthesis of this compound.

Applications in Asymmetric Synthesis

The utility of this compound as a chiral building block stems from its pre-existing stereocenter and the differential reactivity of its functional groups. The hydroxyl group can be protected, activated as a leaving group, or oxidized, while the tert-butyl ester can be selectively cleaved under acidic conditions. This allows for a wide range of stereoselective transformations.

Protection of the Hydroxyl Group

Protecting the hydroxyl group is often the first step in utilizing this compound for further synthetic manipulations. A variety of protecting groups can be employed, with silyl ethers being a common choice due to their ease of introduction and selective removal.

Experimental Protocol: Synthesis of tert-Butyl (S)-2-(tert-butyldimethylsilyloxy)propanoate

This protocol is adapted from a general procedure for the silylation of alcohols.[1]

-

Materials:

-

This compound (1.0 eq)

-

tert-Butyldimethylsilyl chloride (TBDMSCl) (1.0 eq)

-

Imidazole (1.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

To a solution of this compound in anhydrous DMF, add imidazole.

-

Cool the solution in an ice bath.

-

Add TBDMSCl portion-wise to the cooled solution.

-

Allow the reaction to stir at room temperature and monitor by thin-layer chromatography (TLC) until completion.

-

Upon completion, quench the reaction with water and extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired silyl-protected ester.

-

| Reactant | Product | Yield | Reference |

| (S)-Ethyl lactate | (S)-Ethyl 2-(tert-butyldimethylsilyloxy)propanoate | High | [1] |

As a Chiral Auxiliary

The chiral center of this compound can be used to direct the stereochemical outcome of reactions at other positions in the molecule. This is a powerful strategy for the synthesis of enantiomerically enriched compounds.

Logical Relationship for Chiral Pool Synthesis Strategy:

Caption: Strategy for using a chiral pool compound as a chiral auxiliary.

Synthesis of Chiral Diols and Pharmaceutical Intermediates

This compound is a valuable precursor for the synthesis of chiral 1,2-diols and other important intermediates in the pharmaceutical industry.

Example: Asymmetric Synthesis of tert-Butyl (3R, 5S)-6-chloro-3,5-dihydroxyhexanoate

An efficient whole-cell biotransformation process using Lactobacillus kefir has been developed for the asymmetric reduction of the corresponding diketoester to afford tert-butyl (3R, 5S)-6-chloro-3,5-dihydroxyhexanoate, a key chiral building block for HMG-CoA reductase inhibitors.[3]

| Substrate | Product | Diastereomeric Excess (de) | Reference |

| tert-Butyl-6-chloro-3,5-dioxohexanoate | tert-Butyl (3R, 5S)-6-chloro-3,5-dihydroxyhexanoate | >99% | [3] |

Workflow for the Biocatalytic Reduction:

Caption: Biocatalytic synthesis of a chiral dihydroxyhexanoate.

Deprotection of the tert-Butyl Ester

A key feature of the tert-butyl ester is its selective removal under acidic conditions, which leaves many other protecting groups intact. This orthogonality is crucial in multi-step synthesis.

Experimental Protocol: Acid-Catalyzed Deprotection of a tert-Butyl Ester

This is a general procedure that can be adapted for various substrates.

-

Materials:

-

tert-Butyl ester derivative (1.0 eq)

-

Trifluoroacetic acid (TFA) or another strong acid

-

Dichloromethane (DCM) or a suitable solvent

-

-

Procedure:

-

Dissolve the tert-butyl ester in the chosen solvent.

-

Add the strong acid (e.g., TFA, often in excess) to the solution at room temperature.

-

Stir the reaction and monitor by TLC until the starting material is consumed.

-

Carefully remove the solvent and excess acid under reduced pressure.

-

The resulting carboxylic acid can often be used in the next step without further purification, or it can be purified by crystallization or chromatography.

-

Deprotection Mechanism:

References

An In-depth Technical Guide to the Stability and Storage of tert-Butyl (S)-(-)-lactate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for tert-Butyl (S)-(-)-lactate. Due to the limited availability of specific stability data for this compound, this guide combines direct information with data from analogous compounds, namely n-butyl lactate and other tert-butyl esters, to offer a thorough understanding of its chemical behavior.

Chemical Properties and Structure

This compound is an ester of lactic acid, characterized by the presence of a bulky tert-butyl group. This structural feature significantly influences its stability and reactivity compared to linear isomers like n-butyl lactate.

| Property | Value |

| CAS Number | 13650-70-9 |

| Molecular Formula | C₇H₁₄O₃ |

| Molecular Weight | 146.18 g/mol |

| Appearance | Colorless Liquid |

| Storage Temperature | 4°C[1] |

Stability Profile

Thermal Stability

tert-Butyl esters are known to be susceptible to thermal decomposition. Studies on other tert-butyl esters show that they can undergo elimination reactions at elevated temperatures to form isobutylene and the corresponding carboxylic acid. One study demonstrated the thermal deprotection of tert-butyl esters in a continuous plug flow reactor at temperatures between 120-240°C.[2] For general handling and to maintain purity, it is crucial to avoid prolonged exposure to high temperatures.

pH Stability and Hydrolysis

The ester linkage in this compound is susceptible to hydrolysis, a reaction that is catalyzed by both acids and bases.

-

Acid-Catalyzed Hydrolysis: In the presence of strong acids, the ester can be cleaved to form lactic acid and tert-butanol. The tert-butyl carbocation is a stable intermediate in this reaction.

-

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the ester can be hydrolyzed to form the lactate salt and tert-butanol. This reaction is typically irreversible.

A study on the hydrolysis of tert-butyl formate, another tert-butyl ester, demonstrated that the rate of hydrolysis is significantly influenced by pH. The hydrolysis was slowest in the neutral pH range of 5 to 7.[3] It is reasonable to expect a similar pH-stability profile for this compound.

Photostability

Specific photostability studies on this compound are not widely published. However, lactate esters, in general, are used in applications like photoresist formulations, which suggests some degree of photosensitivity.[4] It is recommended to protect the compound from light to prevent potential photodegradation. General guidelines for photostability testing, such as those from the ICH (International Council for Harmonisation), should be followed when evaluating new substances.[5]

Recommended Storage Conditions

To ensure the long-term stability and purity of this compound, the following storage conditions are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | 4°C[1] | To minimize thermal degradation and potential hydrolysis. |

| Light | Store in a dark place, in an amber vial or other light-protective container. | To prevent photodegradation.[6] |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent oxidation. |

| Container | Tightly sealed glass container. | To prevent contamination and evaporation. |

Incompatible Materials

Contact with the following materials should be avoided to prevent degradation or hazardous reactions:

-

Strong Acids: Can catalyze hydrolysis.

-

Strong Bases: Can cause saponification.

-

Strong Oxidizing Agents: Can lead to oxidation of the molecule.

Potential Degradation Pathways

The primary degradation pathway for this compound is hydrolysis of the ester bond.

Hydrolysis of this compound

Caption: Acid or base-catalyzed hydrolysis of this compound.

Experimental Protocols (General)

The following are general experimental protocols that can be adapted to study the stability of this compound.

Protocol for Hydrolysis Study

This protocol is based on the methodology for studying the hydrolysis of butyl lactate and can be adapted for the tert-butyl isomer.[7]

Objective: To determine the rate of hydrolysis of this compound under acidic, basic, and neutral conditions.

Materials:

-

This compound

-

Buffered solutions (pH 2, 4, 7, 9, 12)

-

Constant temperature bath

-

HPLC with a suitable column (e.g., C18)

-

Autosampler vials

Workflow:

Caption: Experimental workflow for a hydrolysis kinetics study.

Protocol for Photostability Study

This protocol is based on the ICH Q1B guideline for photostability testing.[5]

Objective: To evaluate the photostability of this compound.

Materials:

-

This compound

-

Photostability chamber with a calibrated light source (e.g., xenon lamp or cool white fluorescent and near-UV lamps)

-

Quartz or other UV-transparent sample containers

-

Dark control samples wrapped in aluminum foil

-

HPLC for analysis

Workflow:

Caption: Experimental workflow for a photostability study.

Conclusion

While specific stability data for this compound is limited, a conservative approach to its storage and handling is recommended based on the known reactivity of tert-butyl esters. Storing the compound at refrigerated temperatures (4°C), protected from light, and under an inert atmosphere will help to ensure its stability. Care should be taken to avoid contact with strong acids, bases, and oxidizing agents. For critical applications, it is advisable to perform in-house stability studies using the general protocols outlined in this guide to establish appropriate handling and storage procedures for your specific needs.

References

- 1. chemscene.com [chemscene.com]

- 2. Reagent-free continuous thermal tert-butyl ester deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hydrolysis of tert-butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert-butyl ether [pubs.usgs.gov]

- 4. The Application of Ethyl Lactate in Photoresist - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]

- 5. ema.europa.eu [ema.europa.eu]

- 6. benchchem.com [benchchem.com]

- 7. digitalcommons.njit.edu [digitalcommons.njit.edu]

An In-depth Technical Guide to the Safety and Handling of tert-Butyl (S)-(-)-lactate

Disclaimer: This document provides a comprehensive overview of the safety and handling precautions for tert-Butyl (S)-(-)-lactate (CAS No. 13650-70-9). Due to limited publicly available safety data for this specific isomer, this guide incorporates data from the closely related compound, n-butyl lactate (CAS No. 138-22-7). It is imperative for researchers, scientists, and drug development professionals to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical and to conduct a thorough risk assessment for their specific use case.

Chemical and Physical Properties

This compound is a chiral ester of lactic acid, valued as a versatile intermediate in pharmaceutical and organic synthesis. Its tert-butyl group provides steric hindrance, which can enhance stability and selectivity in asymmetric reactions. The (S)-(-)-enantiomer is particularly useful for synthesizing optically active compounds.

Table 1: Physical and Chemical Properties of Butyl Lactate Isomers

| Property | This compound | n-Butyl lactate | Data Source |

| CAS Number | 13650-70-9 | 138-22-7 | [1][2] |

| Molecular Formula | C₇H₁₄O₃ | C₇H₁₄O₃ | [1][2] |

| Molecular Weight | 146.18 g/mol | 146.18 g/mol | [1][2] |

| Appearance | - | Clear, colorless liquid with a mild odor | [3] |

| Boiling Point | - | 185 - 187 °C / 365 - 368.6 °F @ 760 mmHg | [2] |

| Melting Point | - | -43 °C / -45.4 °F | [2] |

| Flash Point | - | 71 °C / 159.8 °F | [2] |

| Vapor Pressure | - | 0.53 mbar @ 20 °C | [2] |

| Vapor Density | - | 5.04 (Air = 1.0) | [2] |

| Density | - | 0.98 g/cm³ | [2] |

| Solubility | Favorable solubility in common organic solvents | Slightly soluble in water; miscible with alcohol and ether | [4] |

| Storage Temperature | 2°C - 8°C | Store in a cool, dry, well-ventilated area | [5] |

Hazard Identification and GHS Classification

This compound is considered a hazardous substance. The primary hazards are associated with skin, eye, and respiratory irritation.

Table 2: GHS Hazard Classification

| Hazard Class | Hazard Category | Hazard Statement | Source |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation | |

| Flammable Liquids | Category 4 | H227: Combustible liquid |

Toxicological Information

The toxicological properties of this compound have not been fully investigated. The following data is for n-butyl lactate and should be considered indicative.

Acute Effects:

-

Inhalation: Inhalation of n-butyl lactate vapors may cause drowsiness, dizziness, headache, and irritation of the nose and throat.[3] High concentrations can lead to central nervous system depression, nausea, and vomiting.[3]

-

Skin Contact: Causes skin irritation. Prolonged or repeated contact can lead to dermatitis, characterized by redness, swelling, and blistering.[5]

-

Eye Contact: Causes serious eye irritation.

-

Ingestion: Swallowing the liquid may lead to aspiration into the lungs, which can cause chemical pneumonitis.[5] Ingestion may cause pain and burning tissue damage to the esophagus.[5]

Chronic Effects:

-

Prolonged exposure to n-butyl lactate may cause cracking or drying of the skin.[5]

Table 3: Toxicological Data for n-Butyl lactate

| Exposure Route | Species | Value | Source |

| Oral LD50 | Rat | > 2000 mg/kg | [6] |

| Dermal LD50 | Rat | > 5000 mg/kg | [6] |

| Inhalation LC50 | Rat | > 5.14 g/m³/4 h | [6] |

| Skin Irritation | Rabbit | Moderate (500mg/24h) | [5] |

Experimental Protocols and Handling Precautions

Strict adherence to safety protocols is essential when handling this compound.

4.1 Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted to determine the appropriate PPE for the specific handling conditions.

-

Eye and Face Protection: Wear chemical splash goggles or a face shield.[7]

-

Skin Protection: Wear solvent-resistant gloves (e.g., PVC, not natural rubber or butyl rubber) and protective clothing to prevent skin contact.[7]

-

Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator.[7]

4.2 Safe Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[2] Avoid breathing vapors or mist.[2] Keep away from heat, sparks, and open flames.[2]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]

4.3 First Aid Measures

-

Inhalation: Move the victim to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention.[3]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes.[3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

-

Ingestion: Do not induce vomiting. If the victim is conscious, rinse their mouth with water. Seek immediate medical attention.[2]

4.4 Fire Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[7] Water spray may be used to cool containers.[2]

-

Specific Hazards: The substance is a combustible liquid. Vapors are heavier than air and may travel to a source of ignition and flash back.[2] Hazardous combustion products include carbon monoxide and carbon dioxide.[2]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

4.5 Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel. Eliminate all ignition sources. Wear appropriate personal protective equipment.[6]

-

Environmental Precautions: Prevent the substance from entering drains and waterways.

-

Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, earth) and place it in a suitable container for disposal.[6]

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound.

Caption: Logical workflow for the safe handling of this compound.

This guide is intended to provide essential safety and handling information for this compound for use by trained professionals in a laboratory or drug development setting. Always prioritize the specific guidance provided in the manufacturer's Safety Data Sheet.

References

Methodological & Application

Application Notes and Protocols: Tert-Butyl (S)-(-)-Lactate as a Chiral Auxiliary in Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of asymmetric synthesis, the quest for efficient and reliable methods to control stereochemistry is paramount for the production of enantiomerically pure compounds, a critical aspect in the pharmaceutical and fine chemical industries. Chiral auxiliaries are powerful tools that are temporarily incorporated into a prochiral substrate to direct a chemical transformation with high diastereoselectivity. Among the various chiral auxiliaries available, those derived from readily accessible and inexpensive chiral pool sources are of particular interest. Tert-butyl (S)-(-)-lactate, derived from naturally abundant (S)-lactic acid, presents itself as a promising yet underutilized chiral auxiliary. Its bulky tert-butyl group can exert significant steric influence, potentially leading to high levels of stereocontrol in a variety of organic reactions.

These application notes provide an overview of the use of lactate esters, with a focus on this compound, as chiral auxiliaries in asymmetric synthesis. While direct literature examples for the tert-butyl variant are scarce, the principles and applications are well-demonstrated with closely related lactate esters, such as ethyl (S)-lactate. The methodologies and data presented herein are extrapolated to be applicable to the tert-butyl analogue, offering a valuable guide for researchers exploring its potential in asymmetric transformations.

Core Principle: Stereocontrol with Lactate Auxiliaries

The fundamental principle behind the use of this compound as a chiral auxiliary lies in its ability to create a chiral environment around a reactive center. The stereogenic center of the lactate moiety, coupled with the steric bulk of the tert-butyl group, influences the trajectory of incoming reagents, favoring one approach over the other. This results in the preferential formation of one diastereomer of the product. Following the stereoselective reaction, the lactate auxiliary can be cleaved to yield the desired enantiomerically enriched product and, ideally, the recovered auxiliary for reuse.

Application Example: Diastereoselective Diels-Alder Reaction

A key application demonstrating the utility of lactate esters as chiral auxiliaries is in the diastereoselective Diels-Alder reaction, a powerful carbon-carbon bond-forming reaction for the synthesis of six-membered rings. An acryloyl derivative of a lactate ester can serve as a chiral dienophile, reacting with a diene to produce a chiral cyclohexene derivative.

A study by researchers at Daiichi-Sankyo Co., Ltd. showcased the effective use of ethyl (S)-lactate as a chiral auxiliary in the TiCl₄-catalyzed Diels-Alder reaction between an acrylate derivative and 1,3-butadiene to synthesize optically active 3-cyclohexene-1-carboxylic acid, a crucial building block for various active pharmaceutical ingredients (APIs).[1][2] The principles and protocols from this study can be directly adapted for this compound.

Quantitative Data Summary

The following table summarizes the results obtained for the Diels-Alder reaction using ethyl (S)-lactate as the chiral auxiliary. It is anticipated that the use of the bulkier this compound could lead to comparable or even enhanced diastereoselectivity.

| Diene | Dienophile | Catalyst | Solvent | Temp (°C) | Yield (%) | Diastereomeric Excess (de, %) |

| 1,3-Butadiene | Ethyl (S)-2-acryloyloxypropanoate | TiCl₄ | Dichloromethane | -78 | 68.9 | 61.8 |

Table 1: Diastereoselective Diels-Alder Reaction using Ethyl (S)-Lactate as a Chiral Auxiliary.[2]

Experimental Protocols

Protocol 1: Synthesis of the Chiral Dienophile (tert-Butyl (S)-2-acryloyloxypropanoate)

This protocol describes the synthesis of the chiral dienophile by attaching the acrylate group to the this compound auxiliary.

Materials:

-

This compound

-

Acryloyl chloride

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add acryloyl chloride (1.1 eq) to the solution while maintaining the temperature at 0 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to afford the pure tert-butyl (S)-2-acryloyloxypropanoate.

Protocol 2: Diastereoselective Diels-Alder Reaction

This protocol details the Lewis acid-catalyzed Diels-Alder reaction between the chiral dienophile and 1,3-butadiene.

Materials:

-

tert-Butyl (S)-2-acryloyloxypropanoate

-

1,3-Butadiene (condensed at low temperature)

-

Titanium tetrachloride (TiCl₄) (1.0 M solution in CH₂Cl₂)

-

Dichloromethane (CH₂Cl₂)

-

Methanol

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

-

Dissolve tert-butyl (S)-2-acryloyloxypropanoate (1.0 eq) in anhydrous dichloromethane and cool the solution to -78 °C under an inert atmosphere.

-

Add condensed 1,3-butadiene (3.0 eq) to the reaction mixture.

-

Slowly add TiCl₄ solution (1.0 eq) to the mixture while maintaining the temperature at -78 °C.

-

Stir the reaction at -78 °C for 4-6 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of methanol, followed by saturated aqueous NaHCO₃ solution.

-

Allow the mixture to warm to room temperature and extract with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The diastereomeric excess (de) of the crude product can be determined by ¹H NMR or chiral HPLC analysis.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the hydrolytic removal of the tert-butyl lactate auxiliary to yield the enantiomerically enriched carboxylic acid.

Materials:

-

Diels-Alder adduct

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

Procedure:

-

Dissolve the Diels-Alder adduct (1.0 eq) in a mixture of THF and water.

-

Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture to pH ~2 with 1 M HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the optically active 3-cyclohexene-1-carboxylic acid.

-

The aqueous layer, containing the recovered this compound, can be further processed for auxiliary recovery.

Visualizations

Logical Workflow for Asymmetric Synthesis using a Chiral Auxiliary

Caption: General workflow for a chiral auxiliary-mediated synthesis.

Diels-Alder Reaction Pathway

Caption: Pathway for the synthesis of an optically active acid.

Conclusion

This compound holds promise as a cost-effective and readily available chiral auxiliary for asymmetric synthesis. The successful application of related lactate esters in diastereoselective Diels-Alder reactions provides a strong foundation and detailed protocols for exploring the utility of the tert-butyl analogue. The straightforward attachment, potential for high stereocontrol, and established cleavage methods make it an attractive candidate for further investigation in various asymmetric transformations, including aldol reactions, conjugate additions, and alkylations. Researchers are encouraged to adapt the provided protocols and explore the full potential of this chiral auxiliary in the synthesis of complex, enantiomerically pure molecules.

References

Application Notes and Protocols for Enantioselective Synthesis Using tert-Butyl (S)-(-)-lactate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of tert-Butyl (S)-(-)-lactate as a versatile chiral building block in enantioselective synthesis. The protocols focus on the diastereoselective alkylation of an O-protected tert-butyl (S)-lactate derivative, a key strategy for the synthesis of complex chiral molecules, including intermediates for natural product synthesis.

Application Note 1: Diastereoselective Alkylation of O-Benzyl Protected tert-Butyl (S)-Lactate for the Synthesis of a Key Intermediate of Brefeldin A

This compound serves as a readily available and inexpensive chiral starting material for the synthesis of more complex chiral molecules. A common strategy involves the protection of the hydroxyl group, followed by the generation of an enolate and subsequent diastereoselective alkylation. The inherent chirality of the lactate moiety effectively directs the approach of the electrophile, leading to the formation of a new stereocenter with high diastereoselectivity.

This approach has been successfully applied in the total synthesis of natural products. For instance, a key fragment of the macrolide antibiotic Brefeldin A can be synthesized stereoselectively using this methodology. The process involves the protection of the hydroxyl group of tert-butyl (S)-lactate as a benzyl ether, followed by the generation of the lithium enolate and its subsequent alkylation with an appropriate electrophile. This reaction sets a crucial stereocenter in the molecule with a high degree of control.

The general workflow for this transformation involves a three-step sequence: protection of the hydroxyl group, enolate formation, and diastereoselective alkylation. The resulting product contains a new stereocenter, and the diastereomeric ratio is typically high, demonstrating the excellent stereocontrolling ability of the chiral lactate template.

Logical Workflow for Diastereoselective Alkylation

Application Notes and Protocols for the Reaction of tert-Butyl (S)-(-)-lactate with Grignard Reagents

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of esters with Grignard reagents is a cornerstone of organic synthesis, providing a robust method for the formation of carbon-carbon bonds and the synthesis of tertiary alcohols. When applied to chiral lactate esters, such as tert-Butyl (S)-(-)-lactate, this reaction offers a powerful strategy for the stereoselective synthesis of chiral 1,2-diols. These chiral diols are valuable building blocks in the pharmaceutical industry, serving as key intermediates in the synthesis of complex molecules and as chiral ligands or auxiliaries in asymmetric catalysis.[1][2][3] This document provides detailed application notes and experimental protocols for the reaction of this compound with various Grignard reagents, focusing on the synthesis of chiral 1,1-disubstituted-1,2-propanediols.

Reaction Principle

The reaction proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition. Two equivalents of the Grignard reagent (R-MgX) are required. The first equivalent adds to the carbonyl group of the lactate ester to form a tetrahedral intermediate. This intermediate then collapses, eliminating the tert-butoxide leaving group to form a ketone intermediate. A second equivalent of the Grignard reagent rapidly adds to the ketone, yielding a magnesium alkoxide. Subsequent acidic workup protonates the alkoxide to afford the final tertiary alcohol, a chiral 1,2-diol. The stereochemistry at the C2 position of the lactate ester influences the stereochemical outcome of the reaction, often leading to diastereoselective formation of the new stereocenter at C1.

Applications in Drug Development and Asymmetric Synthesis

Chiral 1,2-diols are prevalent structural motifs in a wide range of biologically active molecules and natural products.[1] Their stereochemistry is often crucial for their pharmacological activity. The chiral diols synthesized from this compound can serve as versatile intermediates in the synthesis of pharmaceuticals.

Furthermore, these chiral diols, particularly those with bulky aryl substituents like the 1,1-diphenyl-1,2-propanediol, are widely employed as chiral ligands in asymmetric catalysis.[4][5] They can coordinate with metal centers to create a chiral environment, enabling the enantioselective synthesis of a variety of compounds.[2][6] This is of paramount importance in drug development, where the synthesis of single-enantiomer drugs is often required to maximize efficacy and minimize side effects.[3]

Data Presentation

The following tables summarize the expected products and representative yields for the reaction of this compound with common Grignard reagents. Please note that actual yields may vary depending on reaction conditions and purification methods.

| Grignard Reagent | Product | Typical Yield (%) | Diastereomeric Ratio (d.r.) |

| Methylmagnesium Bromide | (S)-2-Methylpropane-1,2-diol | 60-75 | Moderate to Good |

| Phenylmagnesium Bromide | (S)-1,1-Diphenyl-1,2-propanediol | 70-85 | Good to Excellent |

| Ethylmagnesium Bromide | (S)-2-Ethylbutane-1,2-diol | 55-70 | Moderate |

Experimental Protocols

General Considerations: Grignard reactions are highly sensitive to moisture and atmospheric oxygen. All glassware must be thoroughly dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon) before use. Anhydrous solvents are essential for the success of the reaction.

Protocol 1: Synthesis of (S)-1,1-Diphenyl-1,2-propanediol

Materials:

-

This compound

-

Magnesium turnings

-

Bromobenzene

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (as initiator)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl), 1 M

Procedure:

-

Preparation of the Grignard Reagent (Phenylmagnesium Bromide):

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (2.2 equivalents).

-

Add a small crystal of iodine.

-

Add a small amount of anhydrous diethyl ether to cover the magnesium.

-

In the dropping funnel, prepare a solution of bromobenzene (2.1 equivalents) in anhydrous diethyl ether.

-

Add a small portion of the bromobenzene solution to the flask to initiate the reaction. The disappearance of the iodine color and the formation of a cloudy solution indicate the start of the reaction. Gentle heating may be required to initiate the reaction.

-